molecular formula C22H20N8O B132036 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 151327-03-6

5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No. B132036
M. Wt: 412.4 g/mol
InChI Key: AEKCVZKCCLHOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has shown potential in the field of scientific research, particularly in the area of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the inhibition of cGAS, which is an enzyme involved in the innate immune response. This inhibition leads to a decrease in the production of cyclic GMP-AMP (cGAMP), which is a signaling molecule involved in the activation of the immune response. The compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the p53 pathway.

Biochemical And Physiological Effects

5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been shown to have inhibitory effects on cGAS, which is involved in the innate immune response. This inhibition leads to a decrease in the production of cGAMP, which is a signaling molecule involved in the activation of the immune response. The compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the p53 pathway.

Advantages And Limitations For Lab Experiments

One advantage of using 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in lab experiments is its potential as an inhibitor of cGAS, which is involved in the innate immune response. This inhibition can be useful in studying the immune response and its regulation. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in inducing apoptosis in cancer cells. Another direction is to study its effects on the immune response in vivo, as well as its potential as a therapeutic agent for autoimmune diseases. Additionally, further studies can be conducted to optimize the synthesis method and improve the purity and yield of the compound.

Synthesis Methods

The synthesis of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the condensation of 2-(2H-tetrazol-5-yl)aniline with 4-(chloromethyl)benzophenone, followed by the reaction with propylamine and 2-amino-4,6-dimethylpyrimidine. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been studied for its potential use in the field of biochemistry and physiology. It has shown to have inhibitory effects on the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. This compound has also been investigated for its potential as an anti-cancer agent, as it has shown to induce apoptosis in cancer cells.

properties

CAS RN

151327-03-6

Product Name

5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C22H20N8O

Molecular Weight

412.4 g/mol

IUPAC Name

5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C22H20N8O/c1-2-5-19-18(21(31)30-22(25-19)23-13-24-30)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-26-28-29-27-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,23,24,25)(H,26,27,28,29)

InChI Key

AEKCVZKCCLHOMW-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

synonyms

s-triazolo(1,5-a)pyrimidin-7-ol, 5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)-methyl)-

Origin of Product

United States

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